Cas no 5585-85-3 ((17beta)-17-hydroxy-17-methylandrosta-4,6-dien-3-one)

(17beta)-17-hydroxy-17-methylandrosta-4,6-dien-3-one structure
5585-85-3 structure
Product Name:(17beta)-17-hydroxy-17-methylandrosta-4,6-dien-3-one
Numero CAS:5585-85-3
MF:C20H28O2
MW:300.435126304626
CID:944613
PubChem ID:227054
Update Time:2025-04-19

(17beta)-17-hydroxy-17-methylandrosta-4,6-dien-3-one Proprietà chimiche e fisiche

Nomi e identificatori

    • (17beta)-17-hydroxy-17-methylandrosta-4,6-dien-3-one
    • 17α-Methyl-6,7-dehydrotestosterone
    • Androsta-4,6-dien-3-one, 17.β.-hydroxy-17-methyl-
    • 8-Isonorethynodrel
    • Norethinynodrel
    • Norethynodral
    • UNII-9TW7DI8JVM
    • 17.BETA.-HYDROXY-17-METHYLANDROST-4,6-DIEN-3-ONE
    • 5585-85-3
    • 17.ALPHA.-METHYL-6,7-DEHYDROTESTOSTERONE
    • WIN 13441
    • 17alpha-Methyl-17beta-hydroxy-4,6-androstadiene-3-one
    • Q27148993
    • ANDROSTA-4,6-DIEN-3-ONE,17.BETA.-HYDROXY-17-METHYL-
    • 17alpha-Methyl-17beta-hydroxyandrosta-4,6-dien-3-one
    • NSC18215
    • Androsta-4,6-dien-3-one, 17-hydroxy-17-methyl-, (17.beta.)-
    • CHEBI:79855
    • (8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
    • 17beta-Hydroxy-17-methylandrost-4,6-dien-3-one
    • SCHEMBL11789347
    • 6,7-Dehydro methyltestosterone
    • NSC-18215
    • Testosterone, 6-dehydro-17-methyl-
    • Androsta-4,6-dien-3-one, 17-hydroxy-17-methyl-, (17beta)-
    • 17a-Methyl-6,7-dehydrotestosterone
    • 9TW7DI8JVM
    • DTXSID701023985
    • 6-DEHYDRO-17-METHYL-TESTOSTERONE
    • 17alpha-Methyl-6,7-dehydrotestosterone
    • Androsta-4,6-dien-3-one,17beta-hydroxy-17-methyl-
    • 17a-Methyl-6,7-dehydrotestosterone (1.0mg/ml in Acetonitrile)
    • 17.ALPHA.-METHYL-17.BETA.-HYDROXY-4,6-ANDROSTADIENE-3-ONE
    • Inchi: 1S/C20H28O2/c1-18-9-6-14(21)12-13(18)4-5-15-16(18)7-10-19(2)17(15)8-11-20(19,3)22/h4-5,12,15-17,22H,6-11H2,1-3H3/t15-,16+,17+,18+,19+,20+/m1/s1
    • Chiave InChI: BRQAXEKVGOTNJM-HLXURNFRSA-N
    • Sorrisi: O[C@@]1(C)CC[C@H]2[C@@H]3C=CC4=CC(CC[C@]4(C)[C@H]3CC[C@@]21C)=O

Proprietà calcolate

  • Massa esatta: 300.20900
  • Massa monoisotopica: 300.209
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 0
  • Complessità: 589
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.4
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • Densità: 1.12
  • Punto di ebollizione: 450.4°C at 760 mmHg
  • Punto di infiammabilità: 191.9°C
  • Indice di rifrazione: 1.572
  • PSA: 37.30000
  • LogP: 4.04530
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Senfeida Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hunan Well Medicine Synthesis Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Suzhou Genelee Bio-Technology Co., Ltd.